1-(5-Benzyl-2-hydroxy-4-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Benzyl-2-hydroxy-4-methoxyphenyl)ethan-1-one is an organic compound with a complex structure that includes a benzyl group, a hydroxy group, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Benzyl-2-hydroxy-4-methoxyphenyl)ethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of anisole with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Benzyl-2-hydroxy-4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl or methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(5-Benzyl-2-hydroxy-4-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(5-Benzyl-2-hydroxy-4-methoxyphenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or modulate the expression of genes involved in inflammation or cell proliferation .
Comparison with Similar Compounds
2-Propanone, 1-(4-methoxyphenyl)-:
Benzenemethanol, α-ethyl-4-methoxy-: This compound has a similar methoxy group but includes an ethyl group instead of a benzyl group.
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-:
Uniqueness: 1-(5-Benzyl-2-hydroxy-4-methoxyphenyl)ethan-1-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
93434-27-6 |
---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1-(5-benzyl-2-hydroxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C16H16O3/c1-11(17)14-9-13(16(19-2)10-15(14)18)8-12-6-4-3-5-7-12/h3-7,9-10,18H,8H2,1-2H3 |
InChI Key |
OVKACSKDOAUVIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C(=C1)CC2=CC=CC=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.